molecular formula C23H18Cl2N4O4S B15021476 N-(5-chloro-2-hydroxyphenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

N-(5-chloro-2-hydroxyphenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

Cat. No.: B15021476
M. Wt: 517.4 g/mol
InChI Key: MEXYZXFZVDPWER-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-HYDROXYPHENYL)-4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of chlorinated phenyl groups, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-HYDROXYPHENYL)-4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The process may start with the chlorination of phenol to obtain 5-chloro-2-hydroxyphenyl derivatives

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-HYDROXYPHENYL)-4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-HYDROXYPHENYL)-4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-HYDROXYPHENYL)-4-AMINOBENZENE-1-SULFONAMIDE: Similar structure but lacks the pyrazole ring.

    N-(5-CHLORO-2-HYDROXYPHENYL)-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE: Similar structure with a methylamino group instead of the pyrazole ring.

Uniqueness

N-(5-CHLORO-2-HYDROXYPHENYL)-4-({[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is unique due to the presence of the pyrazole ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H18Cl2N4O4S

Molecular Weight

517.4 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H18Cl2N4O4S/c1-14-20(23(31)29(27-14)18-4-2-3-15(24)11-18)13-26-17-6-8-19(9-7-17)34(32,33)28-21-12-16(25)5-10-22(21)30/h2-13,27-28,30H,1H3

InChI Key

MEXYZXFZVDPWER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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